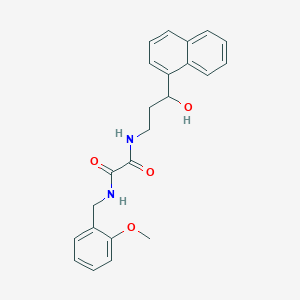

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-29-21-12-5-3-8-17(21)15-25-23(28)22(27)24-14-13-20(26)19-11-6-9-16-7-2-4-10-18(16)19/h2-12,20,26H,13-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSBEVKSVWBRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C₁₉H₁₉N₃O₃

- Molecular Weight : 325.37 g/mol

This compound features a naphthalene moiety, which is known for its hydrophobic properties, potentially enhancing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group modifications. Detailed protocols for synthesis often involve starting materials such as naphthalene derivatives and methoxybenzylamine.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer)

- Mechanism of Action : The compound may act as a tubulin inhibitor, disrupting microtubule dynamics, which is critical for cell division.

In a study evaluating similar oxazine derivatives, compounds showed IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating moderate to high potency in inhibiting cancer cell proliferation .

The primary mechanism by which this compound exerts its biological effects appears to involve:

- Tubulin Inhibition : By binding to the colchicine site on tubulin, the compound can prevent polymerization, leading to cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : Flow cytometric analysis has shown that treated cells exhibit characteristics of apoptosis, such as DNA fragmentation and changes in mitochondrial membrane potential.

Case Studies and Research Findings

| Study | Compound Tested | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Oxazine Derivative | A2780 | 4.47 - 52.8 | Tubulin Inhibition | |

| Related Chromone Derivatives | MCF-7 | Variable | Cytotoxicity via Apoptosis |

In one notable study, the synthesized oxazine derivatives demonstrated significant antiproliferative activity against resistant cancer cell lines, suggesting that structural modifications can enhance efficacy against drug-resistant tumors .

Q & A

Basic Research Question

- Methodological Answer :

Synthesis typically involves multi-step reactions, starting with preparation of intermediates like 3-hydroxy-3-(naphthalen-1-yl)propylamine and 2-methoxybenzylamine. Key steps include:- Coupling : Use oxalyl chloride or activated esters (e.g., NHS esters) under anhydrous conditions in solvents like dichloromethane or THF.

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity.

- Yield Optimization : Adjust reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question

- Methodological Answer :

Structural confirmation requires:- NMR : H and C NMR to identify protons adjacent to the hydroxy group (δ 1.8–2.5 ppm) and naphthyl aromatic signals (δ 7.2–8.5 ppm). 2D NMR (COSY, HSQC) clarifies spin-spin coupling .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl moiety and confirms spatial arrangement .

What experimental strategies identify biological targets and quantify binding affinities?

Advanced Research Question

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay). IC values are calculated from dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) for GPCRs. Surface plasmon resonance (SPR) measures real-time kinetics (k/k) .

- Cellular Pathways : RNA-seq or proteomics post-treatment to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

How can computational modeling predict pharmacokinetic properties and optimize bioavailability?

Advanced Research Question

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). Focus on hydrogen bonding with the oxalamide group .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on logP and solubility .

What structure-activity relationship (SAR) insights guide functional group modifications?

Advanced Research Question

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., -CF) or donating (-OH) groups to modulate receptor affinity.

- Bioisosteres : Swap naphthyl with quinoline; compare IC shifts in enzyme assays.

- Pharmacophore Mapping : Identify critical H-bond acceptors (oxalamide oxygen) and hydrophobic regions (naphthyl) .

How do researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

- Methodological Answer :

- ADME Challenges : Use Caco-2 assays for intestinal permeability and microsomal stability tests.

- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma half-life.

- In Vivo Models : Compare PK/PD in rodents (e.g., xenograft tumors) with dose-escalation studies .

What protocols assess compound stability under varying pH and temperature conditions?

Basic Research Question

- Methodological Answer :

- Forced Degradation : Expose to 0.1M HCl/NaOH (37°C, 24 hr) and analyze via HPLC for hydrolysis products.

- Thermal Stability : TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C .

How can conflicting data in enzymatic inhibition studies be reconciled?

Advanced Research Question

- Methodological Answer :

What combinatorial approaches enhance therapeutic efficacy in resistant models?

Advanced Research Question

- Methodological Answer :

- Synergy Screens : Combine with cisplatin or kinase inhibitors (e.g., imatinib) in checkerboard assays. Calculate combination indices (CI <1 = synergy).

- Mechanistic Studies : RNAi knockdown of efflux pumps (e.g., P-gp) to reverse resistance .

What scale-up challenges arise during transition from lab-scale to pilot-plant synthesis?

Advanced Research Question

- Methodological Answer :

- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., coupling).

- Cost Analysis : Compare reagent costs (e.g., oxalyl chloride vs. diethyl oxalate) and solvent recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.